N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride
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Overview
Description
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H12ClN3S and a molecular weight of 241.74 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride typically involves the reaction of 4-methylthiazole with benzene-1,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the benzene ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or thiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzene or thiazole rings.
Scientific Research Applications
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Methyl-1,3-thiazol-2-yl)benzene-1,3-diamine: Similar structure but without the hydrochloride salt.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Another diamine with different substituents on the benzene ring.
Uniqueness
N1-(4-Methylthiazol-2-yl)benzene-1,3-diamine hydrochloride is unique due to its specific combination of a thiazole ring and a benzene diamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.ClH/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9;/h2-6H,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKGBXIUCERNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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